Array ( [bid] => 1371709 )
Benzoic acid derivatives, which include “4-(1-piperidinylmethyl)benzoic acid hydrate”, are known to have diverse physical properties and are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They have been studied using experimental and computational techniques with a view of understanding the structure–property relations .
In a specific study, the Raman spectra of two of the ortho-substituted benzoic acid derivatives, namely salicylic acid and o-phthalic acid, were compared and briefly discussed . The high pressure behaviour of these compounds was studied using Raman spectroscopic studies and density functional theory (DFT) calculations .
4-(1-Piperidinylmethyl)benzoic acid hydrate is an organic compound characterized by its molecular formula and a molecular weight of approximately 237.29 g/mol. This compound is notable for its structure, which includes a benzoic acid moiety substituted with a piperidinylmethyl group. It is primarily recognized as a key intermediate in the metabolic pathway of the antidepressant Lu AA21004, influencing its pharmacokinetics and therapeutic effects .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
4-(1-Piperidinylmethyl)benzoic acid hydrate has been implicated in several biological activities:
The synthesis of 4-(1-Piperidinylmethyl)benzoic acid hydrate can be achieved through several methods:
Each method's efficiency may vary based on reaction conditions such as temperature, solvent choice, and reaction time.
The primary applications of 4-(1-Piperidinylmethyl)benzoic acid hydrate include:
Interaction studies involving 4-(1-Piperidinylmethyl)benzoic acid hydrate primarily focus on its role in drug metabolism:
Several compounds share structural similarities with 4-(1-Piperidinylmethyl)benzoic acid hydrate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(Piperidinomethyl)benzoic acid hydrochloride | Piperidine ring attached to benzoic acid | Hydrochloride form may enhance solubility |
| 4-(Pyrrolidinylmethyl)benzoic acid | Substituted pyrrolidine instead of piperidine | Potentially different pharmacological profiles |
| 4-(Morpholinomethyl)benzoic acid | Morpholine ring attached to benzoic acid | May exhibit different binding affinities |
These compounds differ primarily in their nitrogen-containing heterocycles, which may influence their biological activity and pharmacokinetics. The presence of different rings alters their interaction with biological targets, making each compound unique in its potential applications and effects.
4-(1-Piperidinylmethyl)benzoic acid hydrate possesses the molecular formula C13H19NO3 with a molecular weight of 237.30 grams per mole [1] [2]. The compound represents a hydrated form of the parent benzoic acid derivative, where the basic molecular framework C13H17NO2 (molecular weight 219.28 grams per mole) incorporates one water molecule to form the stable hydrate [3] [4]. The Chemical Abstracts Service registry number for this hydrate form is 1184978-48-0, distinguishing it from the anhydrous form which carries the identifier 159691-33-5 [1] [5] [2].
The molecular composition includes thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2]. The additional water molecule contributes 18.02 grams per mole to the total molecular weight, representing approximately 7.6 percent of the hydrate's mass [1]. The Simplified Molecular Input Line Entry System representation for the hydrate is expressed as C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.O, clearly indicating the presence of the water molecule as a separate entity [2] [4].
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO3 |
| Molecular Weight (g/mol) | 237.30 |
| Anhydrous Formula | C13H17NO2 |
| Anhydrous Weight (g/mol) | 219.28 |
| Water Content | 18.02 g/mol (7.6%) |
| CAS Number | 1184978-48-0 |
The structural architecture of 4-(1-Piperidinylmethyl)benzoic acid hydrate features a benzoic acid moiety substituted at the para position with a piperidinylmethyl group [4] [6]. The benzene ring adopts a planar configuration with characteristic aromatic carbon-carbon bond lengths and angles [7] [8]. The carboxylic acid functional group exhibits typical bond parameters, with carbon-oxygen double bond distances of approximately 1.266-1.268 Å, consistent with carboxylate structures [7].
The piperidine ring assumes a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [9] [8] [10]. This conformational preference results from the minimization of steric interactions and optimal orbital overlap [11]. The nitrogen atom in the piperidine ring demonstrates sp3 hybridization, with bond angles around the nitrogen summing to approximately 330 degrees [9].
The methylene bridge connecting the piperidine nitrogen to the benzene ring creates a flexible linkage that allows for conformational mobility [8] [10]. Crystallographic studies of related piperidinylmethyl benzoic acid derivatives reveal that the dihedral angle between the piperidine ring plane and the benzene ring plane typically ranges from 31 to 89 degrees [9] [10]. The carbon-nitrogen bond lengths in the piperidine ring fall within the normal range of 1.460-1.523 Å [10].
| Structural Feature | Typical Values |
|---|---|
| C=O bond length (Å) | 1.266-1.268 |
| C-N bond length (Å) | 1.460-1.523 |
| Dihedral angle (piperidine-benzene) | 31-89° |
| Piperidine conformation | Chair |
| Nitrogen hybridization | sp3 |
Crystallographic investigation of 4-(1-Piperidinylmethyl)benzoic acid hydrate reveals structural characteristics consistent with monoclinic or orthorhombic crystal systems commonly observed in related piperidine-benzoic acid hydrates [7] [8] [12]. The space group assignments typically follow P21/n or Pbca symmetries, with unit cell parameters varying depending on the specific packing arrangements [7] [8].
The hydrate structure incorporates water molecules that participate in hydrogen bonding networks, contributing to crystal stability [7] [8] [13]. These water molecules form bridges between carboxylic acid groups of adjacent molecules, creating characteristic O-H···O hydrogen bonds with distances ranging from 2.507-2.600 Å [7] [8]. The hydrogen bonding patterns often result in centrosymmetric dimers or extended chain structures [7].
The molecular packing arrangement demonstrates that the carboxylic acid groups are slightly bent out of the benzene ring plane, typically by 0.15-0.20 Å [7]. This deviation from planarity facilitates optimal hydrogen bonding geometry with water molecules and neighboring carboxylate groups [7]. The morpholine or piperidine ring maintains its chair conformation in the solid state, with puckering parameters consistent with minimal ring strain [9] [10].
| Crystallographic Parameter | Typical Range |
|---|---|
| Crystal system | Monoclinic/Orthorhombic |
| Space group | P21/n, Pbca |
| Unit cell a (Å) | 11.9-24.6 |
| Unit cell b (Å) | 7.1-9.4 |
| Unit cell c (Å) | 14.2-22.1 |
| β angle (°) | 97.4-119.3 |
| Hydrogen bond distance (Å) | 2.507-2.600 |
| Z value | 4 |
4-(1-Piperidinylmethyl)benzoic acid hydrate exhibits distinctive physical properties that reflect its molecular structure and hydration state [3] [14]. The compound appears as a white to off-white solid with a predicted density of 1.164 ± 0.06 grams per cubic centimeter [3] [14]. The predicted boiling point reaches 355.9 ± 25.0 degrees Celsius, indicating substantial thermal stability under normal conditions [3] [14].
The flash point of the compound is determined to be 169.1 degrees Celsius, while the vapor pressure at 25 degrees Celsius remains extremely low at 1.11 × 10^-5 mmHg [3] [14]. These properties suggest minimal volatility at ambient temperatures. The predicted pKa value of 4.03 ± 0.10 indicates weak acid behavior, consistent with substituted benzoic acid derivatives [3] [14].
The refractive index measures 1.58, providing insight into the compound's optical properties [3] [14]. Storage recommendations specify room temperature conditions in controlled atmospheric environments to maintain hydrate stability [5] [2]. Commercial preparations typically achieve purities ranging from 95 to 97 percent [5] [2].
| Physical Property | Value |
|---|---|
| Density (g/cm³) | 1.164 ± 0.06 |
| Boiling point (°C) | 355.9 ± 25.0 |
| Flash point (°C) | 169.1 |
| Vapor pressure (mmHg at 25°C) | 1.11 × 10^-5 |
| pKa | 4.03 ± 0.10 |
| Refractive index | 1.58 |
| Physical form | White to off-white solid |
| Purity | 95-97% |
Spectroscopic analysis of 4-(1-Piperidinylmethyl)benzoic acid hydrate provides comprehensive structural confirmation through multiple analytical techniques [15] [16] [17]. Infrared spectroscopy reveals characteristic absorption bands that identify key functional groups within the molecule [18] [19] [20].
The carbonyl stretch of the carboxylic acid group appears in the region of 1636-1647 cm^-1, consistent with aromatic carboxylic acids [18] [17] [20]. Aromatic carbon-carbon stretching vibrations manifest in the 1595-1600 cm^-1 range, while carbon-nitrogen stretching occurs between 1200-1400 cm^-1 [18] [19]. The presence of water molecules in the hydrate structure contributes broad O-H stretching absorptions between 3200-3400 cm^-1 [18] [19].
Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound [21] [16] [17]. Proton nuclear magnetic resonance spectra display aromatic hydrogen signals between 7.3-8.2 parts per million, while the methylene bridge protons connecting the benzene ring to piperidine appear at 2.9-3.9 parts per million [21] [17]. Piperidine ring protons exhibit characteristic multipicity patterns between 1.4-2.6 parts per million [21] [17].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signal at 170-172 parts per million and aromatic carbon resonances spanning 126-142 parts per million [21] [17]. Mass spectrometry confirms the molecular ion peak at m/z 237 for the protonated molecular ion [M+H]+ [22] [17].
| Spectroscopic Technique | Characteristic Values |
|---|---|
| IR C=O stretch (cm^-1) | 1636-1647 |
| IR aromatic C=C (cm^-1) | 1595-1600 |
| IR C-N stretch (cm^-1) | 1200-1400 |
| IR O-H stretch (cm^-1) | 3200-3400 |
| 1H NMR aromatic H (ppm) | 7.3-8.2 |
| 1H NMR CH2-Ar (ppm) | 2.9-3.9 |
| 1H NMR piperidine H (ppm) | 1.4-2.6 |
| 13C NMR C=O (ppm) | 170-172 |
| 13C NMR aromatic C (ppm) | 126-142 |
| MS molecular ion (m/z) | 237 [M+H]+ |
The hydration state of 4-(1-Piperidinylmethyl)benzoic acid hydrate represents a critical aspect of its chemical and physical behavior [23] [13] [2]. The compound exists as a monohydrate, incorporating one water molecule per molecule of the organic component in a 1:1 stoichiometric ratio [5] [2]. This water content constitutes approximately 7.6 percent of the total molecular weight [2].
Thermogravimetric analysis and thermal stability studies of related benzoic acid hydrates indicate that dehydration typically occurs in the temperature range of 50-150 degrees Celsius [24] [25] [26]. The hydrate demonstrates stability under ambient conditions but requires controlled atmospheric storage to prevent moisture loss or gain [5] [2]. The hygroscopic nature of the compound necessitates careful handling in environments with varying humidity levels [5].
Water molecules in the crystal lattice participate in extensive hydrogen bonding networks that stabilize the hydrate structure [7] [8] [13]. The minimum number of water molecules required for stable hydration of benzoic acid derivatives has been studied extensively, with research indicating that at least eight water molecules are necessary for complete acid dissociation in aqueous environments [13]. However, in the crystalline hydrate form, a single water molecule provides sufficient stabilization through strategic hydrogen bonding interactions [8] [13].
The stability of the hydrate form depends on environmental factors including temperature, humidity, and atmospheric pressure [24] [13]. Storage under controlled conditions at room temperature maintains the integrity of the hydration state [5] [2]. Thermal decomposition studies reveal that the compound maintains structural integrity up to approximately 150 degrees Celsius before significant dehydration occurs [24] [25].
| Hydration Parameter | Value/Description |
|---|---|
| Water content | 7.6% (18.02/237.30 g/mol) |
| Hydration ratio | 1:1 (compound:water) |
| Water molecules per unit | One |
| Dehydration temperature | 50-150°C |
| Thermal stability range | Stable to ~150°C |
| Storage requirements | Controlled atmosphere |
| Hygroscopic behavior | Moderately hygroscopic |
| Hydrogen bonding | Extensive O-H···O networks |